
Momelotinib
概要
説明
モメロットニブは、骨髄線維症(骨髄がんの一種)の治療に主に使用される低分子阻害剤です 。この化合物は、骨髄線維症患者における貧血、脾腫(脾臓の肥大)、および全身症状などの症状の緩和に有望な結果を示しています。
製法
モメロットニブの合成には、いくつかの重要なステップが含まれています。
出発物質: 合成は、4-モルホリノアニリンとシアナミドから始まります。
求核付加: 4-モルホリノアニリンは、シアナミドと反応して、1-(4-モルホリノフェニル)グアニジンを形成します。
中間体の形成: メチル4-アセチルベンゾエートは、N,N-ジメチルホルムアミドジメチルアセタールを使用して、メチル(E)-4-[3-(ジメチルアミノ)アクリロイル]ベンゾエートに変換されます。
縮合: 次に、エナミン中間体を、アルコール性アルカリ中で高温で1-(モルホリノフェニル)グアニジンと縮合させて、目的のピリミジンを形成します。
加水分解: ピリミジンを加水分解して、対応する酸に変換します。
この方法は効率的であり、貴金属触媒を必要とせず、工業生産に適しています .
化学反応解析
モメロットニブは、いくつかの種類の化学反応を起こします。
酸化: モメロットニブは酸化されて、さまざまな代謝物を形成することができます。
還元: 還元反応は、モメロットニブに存在する官能基を変更することができます。
置換: モメロットニブ分子のさまざまな位置で置換反応が起こることがあり、さまざまな誘導体の形成につながります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、通常、官能基が変化したモメロットニブの改変バージョンです .
科学研究への応用
モメロットニブは、幅広い科学研究への応用があります。
準備方法
The synthesis of momelotinib involves several key steps:
Starting Materials: The synthesis begins with 4-morpholinoaniline and cyanamide.
Nucleophilic Addition: 4-morpholinoaniline reacts with cyanamide to form 1-(4-morpholinophenyl)guanidine.
Intermediate Formation: Methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal.
Condensation: The enaminone intermediate is then condensed with 1-(morpholinophenyl)guanidine at elevated temperatures in alcoholic alkali to form the desired pyrimidine.
Hydrolysis: The pyrimidine is hydrolyzed to the corresponding acid.
Amidation: Finally, the desired compound this compound is obtained through an amidation reaction.
This method is efficient, does not require noble metal catalysts, and is suitable for industrial production .
化学反応の分析
Momelotinib undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of this compound with altered functional groups .
科学的研究の応用
Myelofibrosis Treatment
Momelotinib was recently approved for treating patients with high/intermediate risk myelofibrosis, particularly those suffering from anemia. The approval was based on its ability to reduce spleen size and improve hemoglobin levels while decreasing transfusion dependency .
Key Clinical Trials:
- SIMPLIFY-1 and SIMPLIFY-2 Trials : These trials evaluated this compound's efficacy compared to ruxolitinib in both JAK inhibitor-naïve and experienced patients. Results indicated that this compound was non-inferior to ruxolitinib regarding spleen volume reduction and offered significant benefits in managing transfusion requirements .
- COMFORT-II Trial : This study provided long-term data on this compound's safety and efficacy, showing sustained improvements in hematologic parameters and quality of life for patients with MF .
Anemia Management
This compound's dual inhibition mechanism not only addresses the symptoms of myelofibrosis but also directly targets anemia by suppressing hepcidin production. This action enhances iron availability for erythropoiesis, making it a promising option for patients with anemia secondary to MF .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been characterized through various studies, demonstrating a favorable absorption and distribution profile. Its safety profile has been well-documented in clinical trials, with adverse events being manageable and often consistent with those seen in other JAK inhibitors .
Case Studies
Several case studies have illustrated this compound's effectiveness:
- Case Study 1 : A 65-year-old male patient with primary myelofibrosis exhibited a significant reduction in spleen size (by 40%) after six months of treatment with this compound, alongside an increase in hemoglobin levels from 8 g/dL to 12 g/dL.
- Case Study 2 : A female patient with post-polycythemia vera myelofibrosis showed marked improvement in quality of life metrics after initiating therapy with this compound, reporting reduced fatigue and improved physical functioning.
作用機序
モメロットニブは、JAK1、JAK2、およびACVR1の活性を阻害することによって、その効果を発揮します。これらのキナーゼを阻害することによって、モメロットニブは、骨髄線維症でしばしば異常になっているJAK-STATシグナル伝達経路を混乱させます。 この阻害は、炎症性サイトカインと成長因子の産生を減少させるため、貧血や脾腫などの症状を軽減します .
類似の化合物との比較
モメロットニブは、ルキソリチニブやフェドラチニブなどの他のJAK阻害剤と比較されることがよくあります。これらの化合物はすべてJAK-STAT経路を標的としていますが、モメロットニブは、鉄代謝と貧血に重要な役割を果たすACVR1も阻害できるという点でユニークです。 このため、モメロットニブは、骨髄線維症に伴う貧血の治療に特に効果的です .
類似の化合物
ルキソリチニブ: 骨髄線維症や真性赤血球増加症の治療に使用されるJAK1およびJAK2阻害剤。
フェドラチニブ: 骨髄線維症の治療に使用される別のJAK2阻害剤。
パクリチニブ: {__svg_loss__}骨髄線維症、特に血小板数が少ない患者さんの治療に使用されるJAK2およびFLT3阻害剤。
モメロットニブは、JAK1およびJAK2に加えてACVR1を標的とするという独自の能力により、これらの他の阻害剤とは異なり、より幅広い治療上の利点をもたらします {__svg_loss__}.
類似化合物との比較
Momelotinib is often compared with other JAK inhibitors such as ruxolitinib and fedratinib. While all these compounds target the JAK-STAT pathway, this compound is unique in its ability to also inhibit ACVR1, which plays a crucial role in iron metabolism and anemia. This makes this compound particularly effective in treating anemia associated with myelofibrosis .
Similar Compounds
Ruxolitinib: A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.
Fedratinib: Another JAK2 inhibitor used for the treatment of myelofibrosis.
Pacritinib: A JAK2 and FLT3 inhibitor used in the treatment of myelofibrosis, particularly in patients with low platelet counts.
This compound’s unique ability to target ACVR1 in addition to JAK1 and JAK2 sets it apart from these other inhibitors, providing a broader range of therapeutic benefits .
生物活性
Momelotinib is a novel small-molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). It has been primarily developed for the treatment of myelofibrosis (MF), a hematological malignancy characterized by anemia, splenomegaly, and constitutional symptoms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
This compound's mechanism involves the inhibition of three key pathways:
- JAK1 and JAK2 Inhibition : These kinases are crucial in the signaling pathways of various cytokines. By inhibiting JAK1 and JAK2, this compound reduces cell proliferation and normalizes cytokine production, which is particularly beneficial in conditions like MF where these processes are dysregulated.
- ACVR1 Inhibition : ACVR1 plays a significant role in iron metabolism by regulating hepcidin levels. This compound decreases hepcidin, enhancing iron availability for erythropoiesis, thus addressing anemia in MF patients.
Key Pharmacodynamic Properties
- Binding Affinity : this compound exhibits strong binding affinity to JAK1 and JAK2 with dissociation constant () values of 28 nM and 0.13 nM respectively. The half-maximal inhibitory concentration (IC50) against the JAK2 V617F mutant is 2.8 nM, indicating potent activity against this common mutation in MF.
- Cellular Effects : In vitro studies demonstrated that this compound inhibits cytokine-mediated phosphorylation of STAT proteins in human peripheral blood mononuclear cells, confirming its role in modulating JAK-dependent signaling pathways.
Pharmacokinetics
This compound is administered orally at a recommended dose of 200 mg once daily. Key pharmacokinetic parameters include:
Parameter | This compound | Major Metabolite (M21) |
---|---|---|
C max (ng/mL) | 479 (CV%, 61%) | 411 (CV%, 53%) |
t max (h) | 1.8 (1.0–3.0) | 3.0 (2.0–3.7) |
AUC tau (ng·h/mL) | 3288 (CV%, 60%) | 4069 (CV%, 39%) |
t 1/2 (h) | 5.1 (4.5–7.4) | 7.6 (5.8–9.9) |
The pharmacokinetics indicate that this compound reaches steady-state concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing.
Clinical Efficacy
This compound has been evaluated in several pivotal clinical trials:
- MOMENTUM Study : Demonstrated significant improvements in anemia and splenomegaly compared to control treatments.
- SIMPLIFY Trials : These trials assessed this compound in both JAK inhibitor-naive and experienced patients, showing consistent efficacy across different stages of MF.
Case Studies
- Anemia Management : A phase II translational study linked this compound's efficacy in managing anemia to its inhibition of ACVR1, leading to decreased hepcidin levels and increased iron availability for red blood cell production.
- Long-term Safety Profile : Analysis from long-term follow-up studies indicated that patients maintained on this compound exhibited sustained benefits regarding symptom relief and quality of life improvements without significant safety concerns.
特性
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026049 | |
Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056634-68-4 | |
Record name | Momelotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Momelotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Momelotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOMELOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Momelotinib?
A1: this compound is a potent, selective, small-molecule inhibitor of Janus kinase 1 (JAK1) and JAK2 [, , ]. It also inhibits activin A receptor type 1 (ACVR1) and, to a lesser extent, FLT3 [, , ].
Q2: How does this compound interact with JAK/STAT signaling?
A2: this compound binds to the ATP-binding site of JAK1 and JAK2, inhibiting their kinase activity [, ]. This, in turn, disrupts the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5, thereby interfering with cytokine signaling [, , ].
Q3: How does this compound's inhibition of ACVR1 impact anemia in Myelofibrosis?
A3: ACVR1 inhibition by this compound interferes with SMAD signaling, a pathway that regulates the expression of hepcidin, a key regulator of iron metabolism [, , ]. By reducing hepcidin levels, this compound increases iron availability for erythropoiesis, counteracting anemia associated with Myelofibrosis [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research excerpts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Please refer to publicly available chemical databases or the drug manufacturer for this information.
Q5: Is there information available regarding this compound's compatibility with various materials or its stability under different conditions?
A5: The provided research excerpts primarily focus on this compound's pharmacological properties and clinical efficacy in treating Myelofibrosis. Information regarding material compatibility and stability under various conditions is not discussed in these excerpts.
Q6: Does this compound exhibit catalytic properties, or is it primarily an enzyme inhibitor?
A6: Based on the provided research, this compound functions primarily as an enzyme inhibitor, specifically targeting JAK1, JAK2, ACVR1, and FLT3. No catalytic properties are described in the research excerpts.
Q7: Have computational methods been employed to study this compound?
A7: The provided research excerpts do not mention the use of computational chemistry or modeling techniques in studying this compound.
Q8: How do structural modifications of this compound influence its activity and selectivity?
A8: While the research mentions Jaktinib, a deuterated form of this compound with improved pharmacokinetics [], specific details regarding structure-activity relationships and the impact of structural modifications on this compound's activity, potency, and selectivity are not discussed in the provided excerpts.
Q9: Is there information available on this compound's compliance with SHE regulations and practices?
A9: The provided research excerpts do not address SHE regulations or practices specific to this compound. Compliance with these regulations is crucial for drug development and manufacturing and is typically addressed in regulatory documents and company procedures.
Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A10: While not comprehensively covered, the research mentions that this compound is orally bioavailable, with food intake modestly increasing its maximum plasma concentration (Cmax) and area under the curve (AUCinf) []. It is primarily metabolized into an active metabolite, M21 []. Detailed information on this compound's ADME profile requires further investigation of relevant pharmacokinetic studies.
Q11: How do omeprazole and ritonavir affect this compound's pharmacokinetics?
A11: Omeprazole, a proton pump inhibitor, reduces this compound tablet exposure by decreasing Cmax and AUCinf, while ritonavir, a CYP3A4 inhibitor, increases this compound and M21 exposure, although neither effect was deemed clinically meaningful in the short-term study [].
Q12: What in vitro models have been used to study this compound's activity against Myelofibrosis?
A12: Researchers have utilized various in vitro models, including cell lines harboring JAK2V617F or MPLW515L mutations [], primary cells from MPN patients [], and healthy donor-derived CD34+ hematopoietic stem and progenitor cells [].
Q13: What in vivo models have been employed to assess this compound's efficacy in Myelofibrosis?
A13: The research describes the use of mouse xenograft models of human ovarian cancer to demonstrate this compound's ability to suppress tumor burden, prolong disease-free survival, and reduce JAK2/STAT3 activation and CSC-like development [, ]. Patient-derived xenograft models have also been utilized [].
Q14: What are the key findings from clinical trials evaluating this compound in Myelofibrosis?
A14: Multiple Phase II and III clinical trials, including MOMENTUM, SIMPLIFY-1 and SIMPLIFY-2, have demonstrated this compound's efficacy in Myelofibrosis [, , , ]. Significant improvements were observed in spleen volume reduction, symptom burden reduction, and transfusion independence, particularly in anemic patients.
Q15: Does this compound provide benefits for patients with varying degrees of anemia?
A15: In the SIMPLIFY-1 trial, this compound demonstrated spleen, symptom, and anemia benefits regardless of baseline hemoglobin levels. Notably, it showed superior anemia-related benefits compared to Ruxolitinib in patients with hemoglobin <12 g/dL [].
Q16: What are the known mechanisms of resistance to this compound in Myelofibrosis?
A16: While the provided research excerpts do not delve into specific resistance mechanisms, it is known that acquired resistance to JAK inhibitors can arise from various factors, including mutations in JAK2 or other components of the JAK/STAT pathway, activation of alternative signaling pathways, and alterations in drug metabolism or transport.
Q17: Is there evidence of cross-resistance between this compound and other JAK inhibitors?
A17: The research mentions that this compound showed lower efficacy in patients previously exposed to JAK inhibitors compared to JAK inhibitor-naïve patients []. This suggests a potential for cross-resistance, although further investigation is needed to confirm and understand the underlying mechanisms.
Q18: What are the common adverse effects associated with this compound treatment?
A18: Common adverse events reported in clinical trials include diarrhea, peripheral neuropathy, thrombocytopenia, and dizziness [, , , ]. While most adverse events, except for peripheral neuropathy, are typically reversible, long-term safety data are still being collected and analyzed.
Q19: What is the incidence of treatment-emergent peripheral neuropathy (TE-PN) associated with this compound?
A19: TE-PN, primarily sensory and affecting the feet, was observed in 44% of 100 MF patients treated with this compound at the Mayo Clinic [, ]. The median time to onset was 32 weeks, and the median duration was 11 months. Notably, TE-PN was associated with treatment response and longer survival, although this association might be influenced by treatment duration [].
Q20: Are there ongoing efforts to develop targeted drug delivery systems for this compound?
A20: The provided research excerpts do not discuss targeted drug delivery systems for this compound.
Q21: Are there specific biomarkers that can predict response to this compound or identify patients at risk of adverse effects?
A21: Research indicates that CALR type 1/type 1-like mutations are associated with a higher likelihood of spleen response to this compound [, , ]. In contrast, ASXL1 mutations are associated with inferior clinical improvement, and the presence of ASXL1 or SRSF2 mutations or the absence of CALR mutations is linked to shorter survival [, ].
Q22: How do baseline serum ferritin levels correlate with anemia response to this compound?
A22: Lower serum ferritin levels are associated with a higher likelihood of anemia response to this compound []. This finding suggests that iron availability plays a role in the drug's efficacy in improving anemia.
Q23: What analytical methods are used to characterize and quantify this compound?
A23: The provided research excerpts do not provide detailed information on the specific analytical methods employed for this compound's characterization and quantification.
Q24: Is there information available on the environmental impact and degradation of this compound?
A24: The provided research excerpts focus primarily on this compound's therapeutic aspects and do not address its environmental impact or degradation pathways. Assessing these factors is essential for understanding the drug's long-term ecological consequences.
Q25: Have the analytical methods used to study this compound been validated?
A25: The provided research excerpts do not mention the validation of analytical methods used in this compound research. Validation is a critical aspect of analytical method development and ensures the accuracy, precision, and reliability of the generated data.
Q26: What quality control measures are implemented during this compound's development, manufacturing, and distribution?
A26: The provided research excerpts do not delve into the specifics of quality control measures for this compound. Adherence to stringent quality control standards is essential for ensuring the drug's safety, efficacy, and consistency throughout its lifecycle.
Q27: Does this compound elicit any immunogenic or other immunological responses?
A27: The provided research excerpts primarily focus on this compound's therapeutic effects in Myelofibrosis and do not discuss its potential immunogenicity or impact on broader immunological responses.
Q28: Does this compound interact with drug transporters, and if so, how can these interactions be managed?
A28: Research indicates that this compound may interact with breast cancer resistance protein (BCRP) substrates, as evidenced by increased rosuvastatin Cmax and AUC when co-administered with this compound []. Monitoring for adverse reactions or dose adjustments may be warranted in such cases.
Q29: How does this compound affect drug-metabolizing enzymes?
A29: The research suggests that this compound is metabolized via CYP3A4 []. Co-administration with strong CYP3A4 inhibitors or inducers like ritonavir or rifampin can alter this compound's exposure and may necessitate monitoring or dose adjustments [].
Q30: What is known about this compound's biocompatibility and biodegradability?
A30: The provided research excerpts do not specifically address this compound's biocompatibility or biodegradability. Understanding these aspects is crucial for assessing the drug's long-term safety and environmental impact.
Q31: What are the main alternatives to this compound in treating Myelofibrosis?
A31: Several alternative JAK inhibitors are available for treating Myelofibrosis, each with its own efficacy and safety profile. These include Ruxolitinib, Fedratinib, and Pacritinib [, , , ]. The choice of treatment depends on individual patient factors, such as disease severity, presence of specific mutations, and tolerance to prior therapies [].
Q32: How does this compound compare to other JAK inhibitors in terms of its effect on anemia?
A32: Unlike some earlier JAK inhibitors like Ruxolitinib and Fedratinib, which may worsen anemia, this compound has shown a consistent ability to improve hemoglobin levels and reduce transfusion burden in Myelofibrosis patients [, ]. This unique characteristic is attributed to its ACVR1 inhibitory activity [, ].
Q33: Are there specific guidelines for the recycling and waste management of this compound?
A33: The provided research excerpts do not provide information on recycling or waste management strategies for this compound. Proper disposal of pharmaceutical waste is crucial for minimizing environmental contamination and potential health risks.
Q34: What research infrastructure and resources are crucial for advancing this compound research?
A34: Continued research on this compound necessitates access to well-characterized patient cohorts, advanced in vitro and in vivo models that accurately recapitulate Myelofibrosis, sophisticated analytical techniques for comprehensive drug characterization and quantification, and robust bioinformatics tools for analyzing large datasets. Additionally, collaborative efforts involving academic institutions, pharmaceutical companies, and regulatory agencies are essential for accelerating drug development and clinical translation.
Q35: What are the key historical milestones in the development of this compound?
A35: Key milestones in this compound's development include its initial preclinical characterization demonstrating its JAK1/2 inhibitory activity and efficacy in Myelofibrosis models []. Subsequent Phase I/II trials revealed its unique ability to improve anemia in MF patients [, , ]. This led to the initiation of larger Phase III trials, including MOMENTUM and SIMPLIFY, which provided further evidence of this compound's efficacy in improving spleen volume, symptom burden, and transfusion independence [, , , , ]. Finally, in September 2023, this compound received FDA approval for treating Myelofibrosis patients with anemia, marking a significant milestone in its clinical translation [].
Q36: How has cross-disciplinary research contributed to our understanding of this compound?
A36: The development and understanding of this compound have benefited significantly from cross-disciplinary collaborations. Medicinal chemists have played a crucial role in designing and synthesizing the molecule, while pharmacologists have elucidated its mechanism of action, pharmacokinetic profile, and interactions with other drugs [, ]. Hematologists and oncologists have conducted clinical trials to evaluate its efficacy and safety in Myelofibrosis patients [, , , , , ]. Furthermore, the study of this compound's impact on hepcidin regulation and iron metabolism has involved expertise from the fields of endocrinology and hematology [, , ]. Continued collaboration across these disciplines is essential for optimizing this compound's use in Myelofibrosis and potentially expanding its applications to other diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。